molecular formula C22H18ClN3O2S2 B12156574 N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12156574
M. Wt: 456.0 g/mol
InChI Key: LUCKWAPTUWPSDG-UHFFFAOYSA-N
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Description

The target compound belongs to a class of sulfur-linked acetamide derivatives featuring heterocyclic scaffolds. Its structure includes a thieno[2,3-d]pyrimidinone core substituted with an ethyl group at position 3, a phenyl group at position 5, and a 4-chlorophenylacetamide moiety connected via a sulfanyl bridge.

Properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-26-21(28)19-17(14-6-4-3-5-7-14)12-29-20(19)25-22(26)30-13-18(27)24-16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

LUCKWAPTUWPSDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC=C2C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure includes a thieno[2,3-d]pyrimidine core, which is known for various pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C21H21ClN4O2S
  • Molecular Weight : 428.9 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetamide

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, synthesized derivatives containing the thieno[2,3-d]pyrimidine moiety have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated. Studies indicate that related compounds can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurological disorders . The inhibition of urease has also been noted, suggesting potential applications in managing conditions like kidney stones .

3. Anticancer Properties

Compounds derived from thieno[2,3-d]pyrimidines have shown anticancer activity against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in leukemia cells and exhibit effects on the cell cycle profile .

Case Study 1: Antibacterial Screening

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened for antibacterial activity. The most active compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against specific bacterial strains .

Compound IDBacterial StrainIC50 (µM)
7mSalmonella typhi0.63
7nBacillus subtilis1.13
7oEscherichia coli6.28

Case Study 2: Enzyme Inhibition Assays

In a study assessing AChE inhibitory activity, the synthesized compounds were tested against a standard inhibitor (Eserine). The results indicated that several compounds exhibited significant inhibition rates comparable to the standard .

Compound ID% Inhibition (vs Eserine)
7l85%
7m90%
7n78%

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence include:

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Core: Dihydropyrimidinone (vs. thieno-pyrimidinone in the target). Substituents: Methyl at position 4, dichlorophenyl at the acetamide group.

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide () Core: Diaminopyrimidine (vs. thieno-pyrimidinone in the target). Substituents: Amino groups at positions 4 and 6 of the pyrimidine ring. Key differences: The diaminopyrimidine core enhances hydrogen-bonding capacity, likely increasing crystallinity and aqueous solubility relative to the target’s hydrophobic thieno ring .

N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Core: Chromeno-pyrimidine (vs. thieno-pyrimidinone in the target). Substituents: Methoxyphenyl at position 2 of the chromeno system. Key differences: The chromeno ring system adds planar aromaticity, which may improve π-π stacking interactions, while the methoxy group introduces electron-donating effects .

Physicochemical Properties

Available data for analogs are summarized below:

Compound Core System Substituents Melting Point (°C) Molecular Weight (g/mol) Elemental Analysis (C/N/S) Yield (%)
Target Compound Thieno[2,3-d]pyrimidinone 3-Ethyl, 5-phenyl, 4-ClPh Not reported Not reported Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-diClPh)acetamide () Dihydropyrimidinone 4-Methyl, 2,3-diClPh 230 344.21 C:45.29%; N:12.23%; S:9.30% 80
N-(4-ClPh)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Diaminopyrimidine 4,6-Diamino, 4-ClPh Not reported Not reported Not reported Not reported
N-(3-ClPh)-2-[[2-(4-MeOPh)-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Chromeno-pyrimidine 4-MeOPh, 3-ClPh Not reported Not reported Not reported Not reported

Notes:

  • The target’s thieno-pyrimidinone core is more rigid and hydrophobic than the diaminopyrimidine or dihydropyrimidinone systems, which may reduce aqueous solubility but enhance membrane permeability.
  • The ethyl and phenyl groups in the target compound could increase steric hindrance compared to the methyl and methoxy groups in analogs, affecting synthetic accessibility and binding interactions.

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: Analogs like those in with diaminopyrimidine cores exhibit strong hydrogen-bonding networks (N–H···O and N–H···S interactions), which stabilize crystal lattices and improve thermal stability . The target’s thieno-pyrimidinone lacks amino groups, relying instead on carbonyl and sulfanyl groups for weaker interactions.
  • Crystal Packing: Chromeno-pyrimidine derivatives () display extended π-stacking due to planar aromatic systems, whereas thieno-pyrimidinones may adopt layered packing modes influenced by sulfur atoms and chloro substituents .

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